molecular formula C23H23N3O4S B3540668 4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE

4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B3540668
M. Wt: 437.5 g/mol
InChI Key: PYZYAEKPAVEXJW-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetamido group, a phenylethylsulfamoyl group, and a benzamide moiety, making it a subject of interest in both synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of aniline derivatives followed by sulfonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance production efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-ACETAMIDO-N-{4-[(2-HYDROXYETHYL)PHENYL]BENZAMIDE
  • 4-ACETAMIDO-N-{4-[(2-THIENYL)PHENYL]BENZAMIDE

Uniqueness

Compared to similar compounds, 4-ACETAMIDO-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}BENZAMIDE stands out due to its specific structural features, such as the phenylethylsulfamoyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-acetamido-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-17(27)25-20-9-7-19(8-10-20)23(28)26-21-11-13-22(14-12-21)31(29,30)24-16-15-18-5-3-2-4-6-18/h2-14,24H,15-16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZYAEKPAVEXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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